Cas no 17488-65-2 (4-Phenyl-3-buten-2-ol)

4-Phenyl-3-buten-2-ol structure
4-Phenyl-3-buten-2-ol structure
Productnaam:4-Phenyl-3-buten-2-ol
CAS-nummer:17488-65-2
MF:C10H12O
MW:148.20168
CID:141822
PubChem ID:5369489

4-Phenyl-3-buten-2-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Buten-2-ol, 4-phenyl-
    • 1-methyl-3-phenyl-2-propen-1-ol
    • 4-phenyl-3-buten-2-ol
    • 4-phenylbut-3-en-2-ol
    • AI3-10037
    • FEMA No. 2880
    • Methyl styryl carbinol
    • 1-Phenyl-1-buten-3-ol
    • 1-Styrylethanol
    • 3-Hydroxy-1-phenyl-1-butene
    • a-Methyl-3-phenylallyl alcohol
    • Styrylmethylcarbinol
    • TRANS-4-PHENYL-3-BUTEN-2-OL
    • 1-Methyl-3-phenyl-2-propene-1-ol
    • FEMA No. 2880, E-
    • trans-3-Hydroxy-1-phenyl-1-butene
    • SCHEMBL295662
    • 36004-04-3
    • AKOS006272168
    • UNII-X6586VX5Q9
    • 4-Phenyl-3-buten-2-ol, (3E)-
    • (E)-4-Phenyl-3-buten-2-ol
    • Q27293592
    • (3E)-4-phenylbut-3-en-2-ol
    • 17488-65-2
    • (E)-4-phenylbut-3-en-2-ol
    • 1-Methyl-3-phenylallyl alcohol
    • BAA50455
    • MFCD00155241
    • X6586VX5Q9
    • (3E)-4-Phenyl-3-buten-2-ol
    • 3-Buten-2-ol, 4-phenyl-, (E)-
    • CHEBI:190782
    • (E)-4-phenyl-but-3-en-2-ol
    • (3E)-4-Phenyl-3-buten-2-ol #
    • EINECS 241-501-6
    • UNII-IIV76T367H
    • F8885-3275
    • 3-Buten-2-ol, 4-phenyl-, (3E)-
    • ZIJWGEHOVHJHKB-BQYQJAHWSA-N
    • NS00012864
    • .alpha.-Methyl-.gamma.-phenylallyl alcohol
    • IIV76T367H
    • 4-Phenyl-3-buten-2-ol
    • Inchi: 1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3
    • InChI-sleutel: ZIJWGEHOVHJHKB-BQYQJAHWSA-N
    • LACHT: C1(/C=C/C(O)C)C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 148.08886
  • Monoisotopische massa: 148.088815
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 123
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.2
  • XLogP3: 2.1

Experimentele eigenschappen

  • Dichtheid: 1.023±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 39-41 ºC
  • Kookpunt: 269 ºC (760 Torr),
  • Vlampunt: 122 ºC (760 Torr),
  • Brekindex: 1.5726 (589.3 nm 20 ºC)
  • PSA: 20.23
  • FEMA: 2880 | 4-PHENYL-3-BUTEN-2-OL

4-Phenyl-3-buten-2-ol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
P309005-250mg
4-Phenyl-3-buten-2-ol
17488-65-2
250mg
$ 178.00 2023-09-06
A2B Chem LLC
AA93154-100mg
4-Phenylbut-3-en-2-ol
17488-65-2
100mg
$238.00 2024-04-20
TRC
P309005-2.5g
4-Phenyl-3-buten-2-ol
17488-65-2
2.5g
$1154.00 2023-05-17
TRC
P309005-100mg
4-Phenyl-3-buten-2-ol
17488-65-2
100mg
$ 121.00 2023-09-06
TRC
P309005-1g
4-Phenyl-3-buten-2-ol
17488-65-2
1g
$563.00 2023-05-17
TRC
P309005-5g
4-Phenyl-3-buten-2-ol
17488-65-2
5g
$2067.00 2023-05-17
A2B Chem LLC
AA93154-250mg
4-Phenylbut-3-en-2-ol
17488-65-2
250mg
$294.00 2024-04-20
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